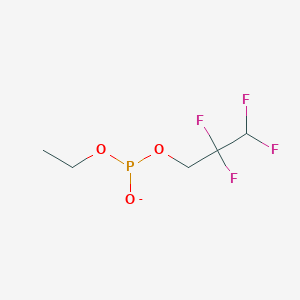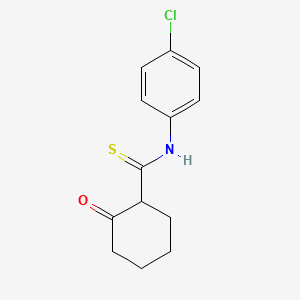![molecular formula C12H22N2O2 B14296283 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one CAS No. 114125-60-9](/img/structure/B14296283.png)
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring, an acetyl group, and a dimethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dimethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino methyl group may facilitate binding to enzymes or receptors, influencing biochemical pathways. The acetyl group can also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-[(methylamino)methyl]-5-propylpyrrolidin-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Acetyl-3-[(ethylamino)methyl]-5-propylpyrrolidin-2-one: Contains an ethylamino group.
1-Acetyl-3-[(propylamino)methyl]-5-propylpyrrolidin-2-one: Features a propylamino group.
Uniqueness
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is unique due to the presence of the dimethylamino methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
114125-60-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-11-7-10(8-13(3)4)12(16)14(11)9(2)15/h10-11H,5-8H2,1-4H3 |
InChI Key |
VAJUIBSLQYTYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(=O)N1C(=O)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
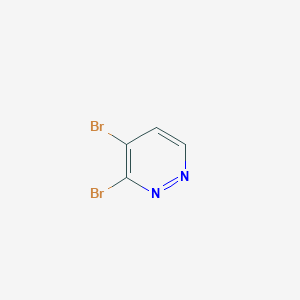
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)


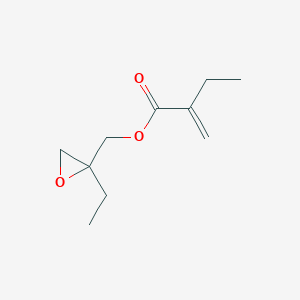



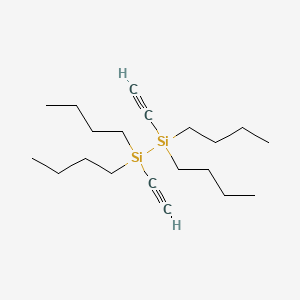
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

